molecular formula C19H15Cl2NO2 B11598031 4-[(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B11598031
M. Wt: 360.2 g/mol
InChI Key: KBWDYBOXSLHMSD-IGCXYCKISA-N
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Description

4-{6,9-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring system fused with a cyclopentane ring and substituted with chlorine atoms, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the quinoline ring through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Benzoic Acid Substitution: The final step involves the substitution of the benzoic acid moiety onto the quinoline ring, typically through a Friedel-Crafts acylation reaction using benzoic acid chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{6,9-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-{6,9-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: Its unique structural features make it a candidate for the development of novel organic semiconductors and light-emitting materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of phosphatidylserine decarboxylases, leading to disruptions in lipid metabolism and cell membrane integrity. Additionally, it may bind to certain receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-{7,9-Dichloro-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid: A closely related compound with similar structural features and applications.

    4-{6,8-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid: Another analog with slight variations in chlorine substitution.

Uniqueness

4-{6,9-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C19H15Cl2NO2/c20-14-8-9-15(21)18-16(14)12-2-1-3-13(12)17(22-18)10-4-6-11(7-5-10)19(23)24/h1-2,4-9,12-13,17,22H,3H2,(H,23,24)/t12-,13+,17+/m1/s1

InChI Key

KBWDYBOXSLHMSD-IGCXYCKISA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)Cl)Cl)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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